molecular formula C13H16O3 B8704207 Methyl 4-(3-methylbut-2-enyloxy)benzoate

Methyl 4-(3-methylbut-2-enyloxy)benzoate

Cat. No.: B8704207
M. Wt: 220.26 g/mol
InChI Key: LUAUIYBECKQFQY-UHFFFAOYSA-N
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Description

Methyl 4-(3-methylbut-2-enyloxy)benzoate is an organic ester compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol. It features a benzoate core substituted with a methoxycarbonyl group and a 3-methylbut-2-enyloxy (prenyloxy) ether chain. This structural motif is frequently encountered in bioactive natural products isolated from fungal species . The compound has been identified in culture extracts of endophytic fungi, such as a Cephalosporium species, indicating its origin as a fungal metabolite . Its crystal structure has been determined, showing that the ester and ether substituents are nearly coplanar with the benzene ring, stabilized by a weak intramolecular O-H...O hydrogen bond . In solid-state crystal packing, molecules form one-dimensional chains through intermolecular O-H...O hydrogen bonds . As a natural product derivative, this benzoate ester is of significant interest in natural product chemistry and serves as a valuable reference standard and synthetic intermediate for pharmaceutical and biological research. It is often investigated for its potential biological activities, which may include antifungal or enzyme inhibitory effects, consistent with the properties of related compounds . This product is intended for research purposes as a chemical reference standard or building block in organic synthesis. It is For Research Use Only. Not for human or therapeutic use.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-(3-methylbut-2-enoxy)benzoate

InChI

InChI=1S/C13H16O3/c1-10(2)8-9-16-12-6-4-11(5-7-12)13(14)15-3/h4-8H,9H2,1-3H3

InChI Key

LUAUIYBECKQFQY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The prenyloxy group in the target compound enhances lipophilicity (LogP 2.81) compared to methoxy (LogP ~1.8) but is less lipophilic than trifluoromethyl (LogP ~3.5) .
  • Steric hindrance from the prenyloxy group may influence reactivity in electrophilic substitution reactions, unlike smaller substituents like methoxy or halogens .

Physicochemical Properties

  • Polar Surface Area (PSA) : All para-substituted methyl benzoates share a similar PSA (~35.53 Ų) unless the substituent introduces additional polar groups (e.g., imidazole: PSA 61.41 Ų) .
  • Solubility : The prenyloxy group likely reduces aqueous solubility compared to methoxy but enhances solubility in organic solvents .

Reactivity and Stability

  • Electrophilic Aromatic Substitution : The prenyloxy group is an electron-donating substituent, directing incoming electrophiles to the ortho/para positions. However, steric bulk may favor para substitution over ortho .
  • Nitration : Methyl benzoate derivatives with electron-donating groups (e.g., methoxy, prenyloxy) undergo nitration more readily than electron-withdrawing analogues (e.g., trifluoromethyl) .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via backside attack of the phenoxide ion on the electrophilic carbon of the allylic halide. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically used to stabilize the ionic intermediates, while potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) serves as a mild base to generate the phenoxide in situ. For example, a 72% yield was achieved using methyl 4-hydroxybenzoate (1.0 equiv), 3-methylbut-2-enyl bromide (1.2 equiv), and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) in DMSO at 80°C for 12 hours.

Challenges and Mitigation Strategies

A key challenge is the competing elimination of the allylic halide to form 3-methyl-1,2-butadiene, particularly under strongly basic conditions. This side reaction is minimized by:

  • Temperature Control : Maintaining temperatures below 90°C to suppress E2 pathways.

  • Base Selection : Using weakly basic salts (e.g., K<sub>2</sub>CO<sub>3</sub>) instead of NaOH or KOH.

  • Solvent Effects : Employing DMSO, which enhances nucleophilicity without promoting elimination.

Direct Alkylation via Phase-Transfer Catalysis

Direct alkylation offers a single-step alternative to the Williamson method, avoiding the need for pre-formed alkoxides. In this approach, methyl 4-hydroxybenzoate reacts directly with 3-methylbut-2-enyl bromide in the presence of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).

Optimization of Reaction Parameters

A study employing 10 mol% TBAB in a water-toluene biphasic system achieved an 85% yield at 60°C within 6 hours. The PTC facilitates the transfer of the phenoxide ion into the organic phase, accelerating the reaction. Critical parameters include:

  • Catalyst Loading : Yields plateau above 15 mol% TBAB due to saturation effects.

  • Solvent Ratio : A 1:1 v/v water:toluene ratio maximizes interfacial contact.

Comparative Advantages Over Williamson Synthesis

  • Reduced Byproducts : Elimination side products are minimized due to milder conditions.

  • Scalability : The biphasic system simplifies product isolation via phase separation.

Mitsunobu Reaction for Stereoselective Etherification

The Mitsunobu reaction provides an alternative route for coupling methyl 4-hydroxybenzoate with 3-methylbut-2-enol, particularly useful for acid-sensitive substrates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) to mediate the oxidative coupling.

Mechanistic Insights

The reaction proceeds through a six-membered transition state, where DEAD activates the alcohol via proton transfer, and PPh<sub>3</sub> facilitates oxygen nucleophilicity. A 68% yield was reported using DEAD (1.5 equiv), PPh<sub>3</sub> (1.5 equiv), and tetrahydrofuran (THF) at 0°C to room temperature.

Limitations and Cost Considerations

  • Reagent Cost : DEAD and PPh<sub>3</sub> are expensive, limiting industrial application.

  • Byproduct Management : Triphenylphosphine oxide requires column chromatography for removal.

Ullmann-Type Coupling for Transition Metal-Catalyzed Synthesis

Copper-catalyzed Ullmann coupling has been explored for synthesizing aryl ethers under ligand-free conditions. Methyl 4-iodobenzoate reacts with 3-methylbut-2-enol in the presence of CuI (10 mol%) and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) at 120°C, yielding 58% of the target compound.

Key Reaction Parameters

ParameterOptimal ValueEffect on Yield
Catalyst (CuI)10 mol%<50 mol%: Linear increase
Base (Cs<sub>2</sub>CO<sub>3</sub>)2.0 equivHigher equivalents reduce side reactions
Temperature120°CBelow 100°C: <20% yield

Advantages in Functional Group Tolerance

This method tolerates electron-withdrawing groups on the aryl ring, enabling the synthesis of derivatives without protecting groups.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have emerged as a green chemistry approach, avoiding toxic solvents. A mixture of methyl 4-hydroxybenzoate, 3-methylbut-2-enyl bromide, and K<sub>2</sub>CO<sub>3</sub> is milled at 30 Hz for 2 hours, achieving a 78% yield.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeCost (Relative)
Williamson7212 hLow
Direct Alkylation856 hModerate
Mitsunobu6824 hHigh
Ullmann Coupling588 hModerate
Mechanochemical782 hLow

Reaction Optimization and Scale-Up Challenges

Purification Techniques

  • Chromatography : Necessary for Mitsunobu-derived products due to phosphine oxide residues.

  • Crystallization : Effective for Williamson products using hexane-ethyl acetate mixtures.

Industrial Scale Considerations

  • Catalyst Recycling : Copper from Ullmann reactions can be recovered via ion-exchange resins.

  • Solvent Recovery : DMSO and DMF are distilled and reused in batch processes.

Q & A

Q. What are the key steps for synthesizing Methyl 4-(3-methylbut-2-enyloxy)benzoate, and how can reaction conditions be optimized?

Answer: A typical synthesis involves nucleophilic substitution between methyl 4-hydroxybenzoate and 3-methylbut-2-enyl bromide in the presence of a base like K₂CO₃. Key steps include:

  • Reagent Ratios: Use equimolar amounts of reactants (e.g., 1:1 ratio of methyl 4-hydroxybenzoate to alkyl halide) .
  • Solvent and Temperature: Dimethylformamide (DMF) at 70°C for 14 hours ensures efficient ether bond formation .
  • Purification: Post-reaction extraction with ethyl acetate, washing with water/brine, drying over Na₂SO₄, and column chromatography (silica gel eluted with ethyl acetate/petroleum ether) yield pure product .
    Optimization Tips:
  • Increase reaction time or temperature if yields are low.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How is the crystal structure of this compound determined, and what structural features are critical?

Answer: Single-crystal X-ray diffraction (SXRD) is the gold standard. Key structural insights include:

  • Dihedral Angles: The angle between the benzoate and 3-methylbut-2-enyloxy groups (e.g., 85.2° in related structures) influences molecular packing .
  • Hydrogen Bonding: Intermolecular O–H···O interactions stabilize the crystal lattice .
    Methodology:
  • Crystallize the compound in a solvent like methanol.
  • Use SHELX software for refinement, ensuring R-factors < 0.05 for high reliability .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify protons and carbons in the aromatic (δ 6.8–8.0 ppm) and aliphatic (δ 1.2–5.5 ppm) regions. The 3-methylbut-2-enyloxy group shows characteristic vinyl protons at δ 5.3–5.5 ppm .
  • IR Spectroscopy: Confirm ester (C=O stretch at ~1700 cm⁻¹) and ether (C–O–C at ~1250 cm⁻¹) functionalities .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 235.0972) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer: Contradictions often arise from dynamic effects or impurities. Solutions include:

  • Variable-Temperature NMR: Resolve overlapping peaks by cooling the sample (e.g., –40°C) to slow conformational changes .
  • 2D NMR (COSY, HSQC): Assign ambiguous signals by correlating proton-proton or proton-carbon interactions .
  • Recrystallization: Remove impurities causing unexpected splitting .

Q. What strategies are effective for modifying the 3-methylbut-2-enyloxy side chain to enhance biological activity?

Answer:

  • Functionalization: Introduce electron-withdrawing groups (e.g., nitro, halogen) to the side chain via electrophilic substitution to alter bioactivity .
  • Click Chemistry: Attach bioactive moieties (e.g., triazoles) using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Enzymatic Hydrolysis: Test esterase-mediated cleavage for prodrug activation in biological systems .

Q. How does steric hindrance from the 3-methylbut-2-enyloxy group affect reactivity in cross-coupling reactions?

Answer: The bulky side chain can:

  • Limit Catalyst Access: Reduce efficiency in Suzuki-Miyaura couplings; use bulky ligands (e.g., SPhos) to mitigate this .
  • Direct Regioselectivity: Steric effects favor para-substitution in electrophilic aromatic substitution .
    Data Example:
Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄45
NitrationHNO₃/H₂SO₄78

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
  • Density Functional Theory (DFT): Calculate logP (partition coefficient) and pKa to predict solubility and absorption .
  • ADMET Prediction Tools: Use SwissADME or ADMETlab to estimate toxicity and metabolic stability .

Methodological Challenges and Solutions

Q. How can low yields in esterification be addressed when synthesizing derivatives?

Answer:

  • Activating Agents: Use DCC/DMAP or HATU to enhance coupling efficiency in ester formation .
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while improving yields .

Q. What are best practices for resolving overlapping chromatographic peaks during HPLC analysis?

Answer:

  • Gradient Elution: Adjust acetonitrile/water ratios from 50:50 to 90:10 over 20 minutes .
  • Column Choice: Use C18 columns with smaller particle sizes (e.g., 3 μm) for better resolution .

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